2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). The unique 4-methoxy-4-methylpentanoic acid backbone provides steric bulk and conformational constraints, which can influence peptide folding and stability. This compound is particularly valued for its compatibility with automated synthesis protocols and resistance to side reactions during coupling steps .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,27-3)12-19(20(24)25)23-21(26)28-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKAFVHDUMQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Pentanoic Acid Derivative: The protected amino compound is then reacted with 4-methoxy-4-methylpentanoic acid under appropriate conditions to form the desired product. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Starting Materials: Large quantities of the starting amino compound and Fmoc chloride are synthesized or procured.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino acid, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during the stepwise assembly of the peptide chain.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various applications in biology and medicine.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Material Science: The compound is used in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or applications.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences and functional group variations among analogs:
Physicochemical Properties
- Melting Points: The target compound’s solid-state stability is attributed to its 4-methoxy-4-methyl substituents, which enhance crystallinity. In contrast, analogs with unsaturated backbones (e.g., pent-4-enoic acid in ) exhibit lower melting points due to reduced molecular packing efficiency.
- Solubility : Ethylene glycol-modified analogs (e.g., ) show superior solubility in polar solvents (e.g., DMF, water), whereas the target compound’s hydrophobicity is advantageous in organic-phase synthesis.
- Stability : The 4-methoxy-4-methyl groups in the target compound confer resistance to racemization and β-elimination, unlike ketone-containing analogs (e.g., ), which may degrade under basic conditions .
Research Findings and Case Studies
- Case Study 1 : In a 2022 study on apelin-13 mimetics, the target compound was used to incorporate conformationally restricted residues, improving proteolytic stability compared to flexible analogs like .
- Case Study 2: A 2025 analysis of Fmoc-protected amino acids highlighted the target’s superior coupling yields (98%) versus methylamino-substituted analogs (85%) due to reduced steric interference .
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely used in peptide synthesis and various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Molecular Characteristics:
- Chemical Formula: C23H25NO5
- Molecular Weight: 395.46 g/mol
- IUPAC Name: this compound
- CAS Number: 2094402-61-4
Physical Properties:
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate various biochemical pathways, influencing processes such as:
- Cell Signaling: It may inhibit or activate pathways involved in cellular communication.
- Apoptosis Regulation: The compound has been shown to affect apoptotic pathways, potentially offering therapeutic benefits in cancer treatment.
- Metabolic Regulation: It plays a role in metabolic processes, which can be leveraged for metabolic disorders.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition: Studies have demonstrated that it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
- Protein-Ligand Interactions: Its fluorescent properties make it an effective probe for studying protein-ligand interactions, providing insights into enzyme activities .
-
Therapeutic Potential:
- Neurological Disorders: Preliminary studies suggest potential applications in treating conditions like Alzheimer's and Parkinson's disease due to its neuroprotective effects .
- Cancer Therapy: Its ability to modulate apoptosis has led researchers to explore its use as an adjunct therapy in cancer treatment .
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Apoptosis Modulation:
-
Metabolic Pathway Analysis:
- Another study focused on the compound's role in glucose metabolism, revealing that it enhances insulin sensitivity in vitro, suggesting possible applications for diabetes management .
Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Apoptosis Induction | Induces apoptosis in cancer cell lines | |
| Metabolic Regulation | Enhances insulin sensitivity |
Safety Profile
| Hazard Classification | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed) |
| Precautionary Statements | P261-P280 (Avoid breathing dust; Wear protective gloves) |
Q & A
Q. What are the standard protocols for synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid, and which purification methods ensure high yield and purity?
The synthesis typically involves sequential protection of the amino group using fluorenylmethyloxycarbonyl (Fmoc) chemistry, followed by coupling reactions to introduce the methoxy and methyl substituents. Solid-phase peptide synthesis (SPPS) is commonly employed, where the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF). Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Purity is validated by analytical HPLC (>95%) and confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How does the Fmoc-protected amino group in this compound facilitate its application in peptide synthesis?
The Fmoc group serves as a temporary protective group for the amino functionality, allowing selective deprotection under basic conditions without affecting acid-labile side chains. This enables sequential peptide elongation in SPPS. The Fmoc strategy is advantageous due to its orthogonality with tert-butyl-based protecting groups for carboxyl and hydroxyl moieties. After chain assembly, the final product is cleaved from the resin using TFA, preserving the Fmoc group if further modifications are required .
Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?
Key techniques include:
- NMR Spectroscopy : Confirm structural integrity by analyzing , , and 2D (COSY, HSQC) spectra, focusing on the Fmoc aromatic protons (7.3–7.8 ppm) and methyl/methoxy group signals.
- HPLC : Monitor purity using a C18 column with UV detection at 265 nm (Fmoc absorption).
- Mass Spectrometry : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to verify molecular weight. Prioritize resolution of stereoisomers (if present) via chiral HPLC and validate absence of residual solvents (e.g., DMF) by -NMR .
Advanced Questions
Q. What experimental approaches can mitigate challenges in optimizing reaction yields during the compound’s synthesis, particularly in solid-phase peptide synthesis?
To enhance yields:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., coupling steps from 2 hours to 10 minutes) while maintaining >90% efficiency .
- Coupling Reagents : Use HATU or PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt) to minimize racemization.
- Resin Swelling : Pre-swell the resin in DCM/DMF (1:1) for 30 minutes to improve reagent accessibility. Monitor real-time via Kaiser test (ninhydrin) for free amine detection and adjust stoichiometry of activated esters (1.5–2.0 equivalents) .
Q. How should researchers address discrepancies in reported stability data of this compound under varying pH and temperature conditions?
Design controlled stability studies:
- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 4°C. Analyze degradation by HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C).
- Light Sensitivity : Store aliquots in amber vials under UV/Vis light (300–800 nm) and compare degradation rates with dark controls. Cross-validate findings using LC-MS to identify degradation products (e.g., Fmoc cleavage) .
Q. In the absence of comprehensive toxicological data, what precautionary measures are recommended for safe handling in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 masks) during powder handling .
- Ventilation : Perform reactions in fume hoods with >0.5 m/s airflow to minimize inhalation exposure.
- Waste Disposal : Collect residues in sealed containers labeled “Hazardous Waste” and dispose via certified chemical waste services. Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) per SDS guidelines until data is available .
Q. What methodologies are effective in studying the compound’s interactions with biological targets, considering its structural complexity?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka, kd) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into protein solutions.
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, focusing on hydrogen bonding between the Fmoc group and hydrophobic protein pockets. Validate results with competitive assays (e.g., fluorescence polarization) using labeled ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
